1-(Benzyloxy)-1H-benzotriazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25g/mol |
IUPAC Name |
1-phenylmethoxybenzotriazole |
InChI |
InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)10-17-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 |
InChI Key |
LNSUYGWECNYHGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyloxy 1h Benzotriazole
The synthesis of 1-(benzyloxy)-1H-benzotriazole is most commonly achieved through the O-alkylation of 1-hydroxybenzotriazole (B26582) (HOBt). This process involves the reaction of a salt of HOBt with a benzylating agent, typically a benzyl (B1604629) halide. Several methodologies have been developed to optimize this transformation, including classical and phase-transfer catalyzed approaches.
One straightforward method involves the reaction of the sodium salt of 1-hydroxybenzotriazole with benzyl chloride. In a typical procedure, the sodium salt of HOBt is heated with benzyl chloride in a solvent mixture such as ethanol (B145695) and water. nih.gov This method provides a direct route to the desired product.
Phase-transfer catalysis (PTC) has also been effectively employed for the synthesis of 1-alkoxybenzotriazoles, including the benzyl derivative. wiley.comresearchgate.net PTC is known to accelerate reaction rates in heterogeneous systems by facilitating the transfer of reactants between immiscible phases (e.g., an aqueous phase containing the HOBt salt and an organic phase containing the benzyl halide). wiley.com This technique often leads to improved yields and milder reaction conditions. For instance, the alkylation of 1-hydroxybenzotriazole with benzyl bromide can be carried out in a dichloromethane/water system using a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. wiley.comresearchgate.net
Another synthetic route utilizes peptide coupling agents. It has been discovered that reagents such as (1H-Benzo[d] nih.govnih.govbeilstein-journals.orgtriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can react with alcohols, including benzyl alcohol, in the presence of a base to furnish 1-alkoxy-1H-benzotriazoles. beilstein-journals.org This represents a less common but viable alternative to traditional alkylation methods.
The following table summarizes various synthetic approaches to this compound:
Table 1:| Starting Materials | Reagents & Conditions | Product | Reference(s) |
|---|---|---|---|
| Sodium salt of 1-hydroxybenzotriazole, Benzyl chloride | Ethanol/water, 333 K, 6 h | This compound | nih.gov |
| 1-Hydroxybenzotriazole, Benzyl bromide | Dichloromethane/water, Tetrabutylammonium chloride (PTC) | This compound | wiley.comresearchgate.net |
| 1-Hydroxybenzotriazole, Benzyl alcohol | BOP reagent, Base (e.g., DBU) | This compound | beilstein-journals.org |
Considerations for Regioselectivity in Benzyloxybenzotriazole Synthesis
The synthesis of benzyloxybenzotriazole from 1-hydroxybenzotriazole (B26582) (HOBt) introduces questions of regioselectivity, as alkylation can potentially occur at three different nucleophilic centers: the oxygen atom, the N1 position, and the N2 position of the benzotriazole (B28993) ring. The ambident nature of the HOBt anion leads to the possible formation of three isomers: the O-alkylated product, 1-(benzyloxy)-1H-benzotriazole, and two N-alkylated products, 1-benzyl-1H-benzotriazol-1-ol (N1-isomer) and 2-benzyl-2H-benzotriazol-2-ol (N2-isomer).
The outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. In the case of alkylating benzotriazole itself, the reaction with alkyl halides typically yields a mixture of N1- and N2-alkylated isomers. nih.govnih.gov The proportion of these isomers can vary significantly depending on the reaction conditions. nih.gov For activated alkylating agents like benzyl (B1604629) chloride, mixtures of N1- and N2-isomers are commonly observed. nih.gov
When alkylating 1-hydroxybenzotriazole, the situation is further complicated by the presence of the hydroxyl group, making O-alkylation a competing pathway. Generally, the principle of Hard and Soft Acids and Bases (HSAB) can provide some insight. The oxygen atom is a "harder" nucleophile compared to the nitrogen atoms. Therefore, "hard" electrophiles are expected to favor O-alkylation, while "softer" electrophiles would favor N-alkylation. Benzyl halides are considered relatively soft electrophiles, which might suggest a preference for N-alkylation.
However, experimental conditions play a crucial role in directing the regioselectivity. The choice of solvent and counter-ion can influence the reactivity of the different nucleophilic sites of the HOBt anion. For instance, in the synthesis of this compound, the use of the sodium salt of HOBt in a polar protic solvent system like ethanol (B145695)/water leads to the formation of the O-alkylated product. nih.gov This suggests that under these conditions, the oxygen atom is the most reactive site.
It has been noted in the broader context of alkylating similar heterocyclic systems that the conditions can be tuned to favor one isomer over another. For example, direct alkylation of tetrabromobenzotriazole with alkyl halides in the presence of KOH in methanol (B129727) gives a mixture of N1 and N2 isomers, with the ratio being dependent on reaction time and temperature. nih.gov While this example does not involve HOBt, it illustrates the sensitivity of regioselectivity to the reaction parameters. The challenge in benzyloxybenzotriazole synthesis lies in selecting conditions that exclusively or predominantly favor O-alkylation over N-alkylation to obtain the desired this compound.
The following table lists the compounds mentioned in this article:
Reactivity and Mechanistic Insights of 1 Benzyloxy 1h Benzotriazole
Influence of the Benzyloxy Moiety on Compound Reactivity
The benzyloxy group, in concert with the benzotriazole (B28993) core, imparts unique reactivity and solubility characteristics to 1-(Benzyloxy)-1H-benzotriazole. This combination facilitates a range of transformations, including peptide coupling and the stabilization of intermediates. The benzotriazole portion enhances nucleophilic reactivity, which is crucial for efficient acylation reactions.
The structure of this compound allows for controlled reactivity, making it suitable for syntheses that require stepwise and selective modifications. The moderate leaving group ability of the benzyloxy group contributes to this selectivity. In palladium-catalyzed cross-coupling reactions, the choice of biarylphosphine ligands can influence the reactivity and yield, with ligands having smaller percent buried volumes (%Vbur) often proving more effective. nih.gov For instance, in reactions with 1-[(2,3-dimethoxybenzyl)oxy]-1H-benzotriazole and phenylboronic acid, 2-(dicyclohexylphosphino)biphenyl (B1301957) and 2-dicyclohexylphosphino-4′-(N,N-dimethylamino)biphenyl ligands resulted in rapid, high-yielding reactions. nih.gov
Examination of the Benzyloxy Group as a Superior Leaving Group
The benzotriazolyloxy unit, which includes the benzyloxy group, functions as an effective leaving group, or nucleofuge, in certain reactions. nih.gov This is particularly evident in palladium-mediated Csp3–Csp2 cross-coupling reactions where the C–O bond undergoes scission. nih.gov The benzotriazolyl group itself is recognized as a good leaving group, a property that is leveraged in various synthetic applications. rsc.orgrsc.org In the context of related benzotriazole derivatives, the nature of the substituent on the oxygen atom significantly impacts the leaving group's ability. For example, a methylsulfonyl group is considered a superior leaving group compared to an alkoxy group like benzyloxy.
Participation in Nucleophilic Substitution Reactions
This compound and its derivatives are active participants in nucleophilic substitution reactions. nih.gov The benzotriazole moiety can be substituted by various nucleophiles, making these compounds versatile reagents in organic synthesis. rsc.org For example, benzotriazolyl alkyl esters react with organozinc reagents to replace the benzotriazolyl group with alkyl, aryl, or alkenyl groups to form esters. rsc.orgrsc.org
A wide array of nucleophiles can be employed in reactions with benzotriazole derivatives. These include alcohols, amines, and organometallic reagents. nih.govrsc.org For instance, 1-(Benzyloxycarbonyl)benzotriazole reacts with alcohols like methanol (B129727) and ethanol (B145695) in the presence of a base to form 1-alkoxy-1H-benzotriazoles. It also undergoes aminolysis with amines to produce amides, a key step in peptide synthesis. In palladium-catalyzed reactions, arylboronic acids are used as nucleophiles to form new carbon-carbon bonds. nih.gov
The conditions for displacement reactions involving this compound and related compounds are crucial for achieving desired outcomes. In palladium-catalyzed cross-coupling reactions of 1-(aryl)methoxy-1H-benzotriazoles with arylboronic acids, the reaction is facilitated by a catalyst system comprising Pd(OAc)2 and a biarylphosphine ligand. nih.gov The choice of base and solvent is also critical. For the synthesis of benzotriazolyl alkyl esters, various bases such as triethylamine, DBU, and potassium hydroxide (B78521) have been investigated, with the reaction often carried out in solvents like dichloromethane. rsc.org Temperature can also play a significant role; for instance, the synthesis of this compound from the sodium salt of 1-hydroxy benzotriazole and benzyl (B1604629) chloride is conducted by heating at 333 K. nih.gov
Scope and Versatility of Nucleophiles
Elucidation of Reaction Mechanisms Mediated by this compound
The mechanisms of reactions involving this compound are centered on its ability to act as an electrophile and the capacity of the benzotriazolyloxy group to function as a leaving group. In palladium-catalyzed cross-coupling reactions, the proposed mechanism involves the formation of a π-allyl Pd complex, leading to C-C bond formation. nih.gov The reaction of 1-(aryl)methoxy-1H-benzotriazoles with arylboronic acids proceeds via C–O bond scission. nih.gov
In nucleophilic substitution reactions, the mechanism typically involves the attack of a nucleophile on the carbon atom attached to the benzotriazolyloxy group, leading to the displacement of the latter. For example, in the deoxygenation of benzylic alcohols using bis(benzotriazole)methanethione, the reaction proceeds through a free radical β-scission of the C-O bond of an intermediate benzyloxythioacylbenzotriazole. rsc.org
Interactive Data Tables
Table 1: Reaction Conditions for the Synthesis of (1H-benzo[d] nih.govtriazol-1-yl)methyl benzoate rsc.org
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et3N (2.0) | DCM | 60 | 5 | 45 |
| 2 | Et3N (2.0) | Anhydrous DCM | 60 | 5 | 55 |
| 3 | Et3N (2.0) | Anhydrous DCM, H2O (2.0 equiv.) | 60 | 5 | 60 |
| 4 | Et3N (2.0) | Anhydrous DCM, H2O (5.0 equiv.) | 60 | 5 | 75 |
| 5 | Et3N (2.0) | Anhydrous DCM, H2O (10.0 equiv.) | 60 | 5 | 85 |
| 6 | Et3N (2.0) | Anhydrous DCM, H2O (20.0 equiv.) | 60 | 5 | 80 |
| 11 | DBU (2.0) | Anhydrous DCM, H2O (10.0 equiv.) | 60 | 5 | 65 |
| 12 | KOH (2.0) | Anhydrous DCM, H2O (10.0 equiv.) | 60 | 5 | Hydrolysis |
| 13 | K-tert-butoxide (2.0) | Anhydrous DCM, H2O (10.0 equiv.) | 60 | 5 | Hydrolysis |
Table 2: Crystal Data for this compound nih.govresearchgate.net
| Parameter | Value |
| Molecular Formula | C13H11N3O |
| Molecular Weight | 225.25 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.2417 (5) |
| b (Å) | 7.8381 (8) |
| c (Å) | 25.3933 (18) |
| V (ų) | 2237.5 (3) |
| Z | 8 |
| Temperature (K) | 193 |
Identification of Intermediates and Transition States
The mechanistic pathways of reactions involving this compound are understood through a combination of experimental studies on related systems and computational analyses. While direct and detailed computational data exclusively for this compound is not extensively available in the literature, significant insights can be drawn from analogous chemical systems, particularly in the context of metal-catalyzed cross-coupling reactions.
A key area where the reactivity of this compound and its analogues has been explored is in palladium-catalyzed C-C bond-forming reactions. nih.gov These reactions showcase the ability of the benzotriazolyloxy moiety to function as a competent leaving group, or nucleofuge, facilitating the formation of new carbon-carbon bonds. nih.gov The proposed mechanism for such transformations generally involves a series of well-established organometallic steps.
Proposed Intermediates in Palladium-Catalyzed Cross-Coupling Reactions
In the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(aryl)methoxy-1H-benzotriazoles with arylboronic acids, a catalytic cycle is proposed that involves several key intermediates. nih.govnih.gov This reaction proceeds via the scission of the C–O bond. nih.gov The general mechanism, by analogy with computational studies on related benzylic ethers and esters, is thought to proceed through the following stages nih.govnih.govsci-hub.se:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C(sp³)–O bond of this compound to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a palladium(II) intermediate. nih.govbohrium.com For benzylic ethers, this can occur via an Sₙ2-type pathway, leading to an inversion of stereochemistry at the benzylic carbon. sci-hub.se The resulting intermediate is a benzylpalladium(II) complex with the benzotriazolyloxy anion as a ligand.
Transmetalation: The benzylpalladium(II) complex then undergoes transmetalation with the arylboronic acid derivative (e.g., an arylboronate). nih.gov This step involves the exchange of the benzotriazolyloxy group for the aryl group from the boron reagent, leading to a diarylpalladium(II) or alkyl-arylpalladium(II) intermediate. acs.org
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate, which forms the new C-C bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.govsci-hub.se
A competing pathway that can be observed in reactions of secondary benzylic ethers is β-hydride elimination, which would lead to the formation of byproducts like styrene (B11656). nih.gov
The table below outlines the proposed intermediates in the catalytic cycle for the cross-coupling of this compound with an arylboronic acid.
| Step | Proposed Intermediate | Description |
| 1 | Oxidative Addition Complex | A Pd(II) species formed by the insertion of Pd(0) into the C-O bond of this compound. |
| 2 | Transmetalation Complex | A Pd(II) species where the benzotriazolyloxy ligand has been exchanged for the aryl group from the boronic acid. |
| 3 | Pre-Reductive Elimination Complex | The diaryl- or alkyl-aryl Pd(II) complex poised for reductive elimination. |
Computational Insights from Analogous Systems
While specific energetic data for the transition states of this compound reactions are not readily found, DFT (Density Functional Theory) calculations on similar Ni-catalyzed Suzuki-Miyaura couplings of benzylic esters provide a model for the energetic landscape of such transformations. nih.gov These studies calculate the relative free energies of intermediates and transition states throughout the catalytic cycle. For example, in the Ni-catalyzed coupling of a benzylic pivalate, the oxidative addition was identified as a key step, and the energies of the subsequent transmetalation and reductive elimination steps were computationally modeled. nih.gov Such studies highlight that the nature of the ligand on the metal center plays a crucial role in determining the stereochemical outcome of the reaction. nih.govsci-hub.se
Structural Data of this compound
The solid-state structure of this compound has been determined by X-ray crystallography, providing precise data on bond lengths and angles. nih.govresearchgate.net This structural information is fundamental for building accurate computational models to study its reactivity.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O | nih.govresearchgate.net |
| Molecular Weight | 225.25 g/mol | nih.govresearchgate.net |
| Dihedral Angle (Benzotriazole ring and Benzene (B151609) ring) | 10.28 (9)° | nih.govresearchgate.net |
| C-C-O-N Torsion Angle | -177.11 (16)° | nih.govresearchgate.net |
| Crystal System | Orthorhombic | nih.govresearchgate.net |
| Space Group | Pbca | nih.govresearchgate.net |
Applications of 1 Benzyloxy 1h Benzotriazole in Contemporary Organic Synthesis
General Utility as a Versatile Reagent for Chemical Transformations
1-(Benzyloxy)-1H-benzotriazole belongs to the broader class of 1-alkoxy-1H-benzotriazoles (Bt-OR), which are accessible through the reaction of alcohols with common peptide coupling agents. nih.govresearchgate.net While peptide coupling agents like (1H-Benzo[d] nih.govresearchgate.netbeilstein-journals.orgtriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used, research has shown that reagents such as 1H-benzo[d] nih.govresearchgate.netbeilstein-journals.orgtriazol-1-yl 4-methylbenzenesulfonate (B104242) (Bt-OTs) are superior for synthesizing these alkoxy derivatives from alcohols. nih.gov The synthesis of this compound can also be achieved via the reaction of the sodium salt of 1-hydroxybenzotriazole (B26582) with benzyl (B1604629) chloride. nih.govresearchgate.net
The primary source of its synthetic utility stems from the capacity of the benzotriazolyloxy group (BtO⁻) to act as a nucleofuge, or leaving group. nih.gov This characteristic allows for the cleavage of the C–O bond under specific catalytic conditions, enabling the substitution of the benzyloxy group's carbon with other functionalities. nih.gov This reactivity profile distinguishes it from other benzylic ethers and opens up unique pathways for molecular construction. nih.gov
Specific Contributions to Complex Molecule Construction
The unique reactivity of this compound has been harnessed for specific and valuable transformations in the synthesis of complex molecules.
A noteworthy application of this compound and its arylmethoxy analogues is in palladium-catalyzed carbon-carbon bond-forming reactions. nih.gov Researchers have demonstrated that these compounds can undergo a C(sp³)–C(sp²) cross-coupling reaction with arylboronic acids to produce diarylmethanes, a structural motif present in numerous pharmaceuticals and functional materials. nih.gov
In this transformation, the C–O bond of the 1-(aryl)methoxy-1H-benzotriazole is activated by a palladium catalyst, leading to the expulsion of the benzotriazolyloxy group and subsequent coupling with the arylboronic acid. nih.gov The reaction proceeds efficiently with various substituted starting materials, and the choice of phosphine (B1218219) ligand, such as 2-(dicyclohexylphosphino)biphenyl (B1301957), is crucial for achieving high yields. nih.gov This method provides a novel disconnection approach for the synthesis of diarylmethanes, starting from readily available benzylic alcohols. nih.gov
Table 1: Palladium-Catalyzed Cross-Coupling of 1-(Aryl)methoxy-1H-benzotriazoles with Arylboronic Acids nih.gov This interactive table summarizes the scope of the C-C cross-coupling reaction. Users can sort and filter the data to explore the reaction's versatility.
| 1-(Aryl)methoxy-1H-benzotriazole (ArCH₂OBt) | Arylboronic Acid (Ar'B(OH)₂) | Product (ArCH₂Ar') | Yield (%) |
| 1-((2,3-Dimethoxybenzyl)oxy)-1H-benzotriazole | Phenylboronic acid | 2,3-Dimethoxy-1,1'-biphenyl | 91 |
| This compound | (4-Methoxyphenyl)boronic acid | 4-Methoxy-1,1'-biphenyl | 77 |
| This compound | (4-(Trifluoromethyl)phenyl)boronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 81 |
| 1-((4-Methoxybenzyl)oxy)-1H-benzotriazole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 85 |
| 1-((4-Chlorobenzyl)oxy)-1H-benzotriazole | (4-Methoxyphenyl)boronic acid | 1-Chloro-4-(4-methoxybenzyl)benzene | 81 |
It is important to note that the reaction is most effective for primary benzylic systems. When a secondary substrate like 1-(1-phenylethoxy)-1H-benzotriazole was used, elimination to form styrene (B11656) was a competing side reaction. nih.gov
The established ability of the benzotriazolyloxy group to serve as a nucleofuge in C-C bond formation strongly suggests its potential for heteroatom functionalization. nih.govnih.gov This would involve the displacement of the BtO⁻ group by heteroatom nucleophiles (e.g., amines, thiols), thereby transferring the benzyloxy group to a nitrogen or sulfur atom. While specific examples detailing the use of this compound as a direct benzyloxylating agent for heteroatoms are not extensively documented, the underlying principle of its reactivity supports this possibility. The broader class of N-substituted benzotriazoles is well-established as versatile synthons in organic chemistry. nih.gov The evaluation of 1-alkoxy-1H-benzotriazole substrates in various nucleophilic substitution reactions underscores this potential utility. nih.gov
The synthetic methods involving this compound and related reagents provide access to a variety of important molecular frameworks. The palladium-catalyzed cross-coupling reaction is a direct route to the diarylmethane scaffold. nih.gov
Furthermore, the general synthetic strategy used to prepare 1-alkoxy-1H-benzotriazoles has been successfully applied to the construction of more intricate structures, such as acyclic nucleoside-like compounds. nih.govresearchgate.net This demonstrates the utility of the methodology in building molecules with potential biological relevance. In a related application, the allylic analogue, 1-(cinnamyloxy)-1H-benzo[d] nih.govresearchgate.netbeilstein-journals.orgtriazole, was used in the palladium-catalyzed α-allylation of cyclic ketones. nih.gov This reaction, which also relies on the departure of the benzotriazolyloxy group, highlights the potential of this class of reagents in forming complex carbon skeletons beyond simple cross-coupling. nih.gov
Structural Elucidation and Conformational Analysis of 1 Benzyloxy 1h Benzotriazole
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been instrumental in elucidating the precise solid-state structure of 1-(Benzyloxy)-1H-benzotriazole.
The analysis of the crystal structure of this compound (C₁₃H₁₁N₃O) reveals specific bond lengths and angles that define its molecular framework. nih.govnih.gov The benzotriazole (B28993) ring system is largely planar, with only a minor deviation from planarity. nih.govresearchgate.net Specifically, the maximum deviation from the mean plane of the benzotriazole ring is 0.027 (16) Å for the N2 atom. researchgate.net Bond lengths within the molecule are generally within expected ranges. nih.gov
Table 1: Selected Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| N1—N2 | 1.341 (2) |
| N1—C9 | 1.357 (2) |
| N1—O10 | 1.3714 (19) |
| N2—N3 | 1.308 (2) |
| N3—C4 | 1.374 (3) |
| O10—C11 | 1.462 (2) |
| C11—C12 | 1.494 (3) |
Data sourced from crystallographic studies. nih.gov
The spatial relationship between the benzotriazole ring and the benzyl (B1604629) group is a key feature of the molecule's conformation. The dihedral angle, which describes the angle between the planes of the two rings, has been determined to be 10.28 (9)°. nih.govnih.gov This indicates a near-coplanar arrangement, though with a slight twist between the two aromatic systems.
Table 2: Key Dihedral and Torsion Angles for this compound
| Description | Angle (°) |
|---|---|
| Dihedral angle between benzotriazole and benzene (B151609) rings | 10.28 (9) |
| C—C—O—N Torsion Angle | -177.11 (16) |
Data sourced from crystallographic studies. nih.govnih.gov
Determination of Molecular Geometry and Bond Parameters
Intermolecular Interactions in the Crystalline State
The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. These interactions are crucial for the stability of the crystalline form.
In the crystal structure of this compound, molecules are organized in stacks along the b-axis. researchgate.netresearchgate.net This packing is stabilized by aromatic π-π stacking interactions between the benzotriazole ring of one molecule and the benzene ring of a neighboring molecule. nih.gov The centroid-to-centroid distance between these interacting rings is 3.731 (12) Å. nih.govnih.gov This distance is characteristic of stabilizing π-π stacking interactions. A similar π-π stacking interaction with a centroid-centroid distance of 3.673 (11) Å is observed in the related compound 1-Benzyl-1H-benzotriazole. nih.gov In another derivative, 1-(2,3,5,6-Tetramethylbenzyloxy)-1H-benzotriazole, the crystal packing is also stabilized by π-π stacking interactions with a centroid-centroid distance of 3.8077 (12) Å. iucr.org
Advanced Research Perspectives on 1 Benzyloxy 1h Benzotriazole
Future Directions in Synthetic Methodologies and Efficiency Enhancements
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . As demonstrated for other benzotriazole (B28993) derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.net The application of MAOS to the synthesis of 1-(benzyloxy)-1H-benzotriazole could offer a substantial increase in throughput.
Another key area for development is the implementation of flow chemistry . Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to enhanced yield, purity, and safety, particularly for large-scale production. This technology would also facilitate a more seamless, continuous production process, moving away from traditional batch methods. google.com
Furthermore, the exploration of phase-transfer catalysis (PTC) could enhance the reaction between the aqueous-soluble sodium 1-hydroxybenzotriazole (B26582) salt and the organic-soluble benzyl (B1604629) chloride. A suitable phase-transfer catalyst could facilitate the transport of the nucleophile into the organic phase, potentially allowing the reaction to proceed at lower temperatures and with greater efficiency, while possibly reducing the need for co-solvents.
The table below outlines a comparison between the conventional synthesis and potential future methodologies.
| Parameter | Conventional Method nih.gov | Microwave-Assisted Synthesis (Projected) | Flow Chemistry (Projected) |
| Reaction Time | ~6 hours | 5-15 minutes | Continuous, short residence time |
| Energy Input | High (prolonged heating) | Moderate (short bursts) | Optimized for efficiency |
| Process Type | Batch | Batch | Continuous |
| Scalability | Limited | Moderate | High |
| Purity Control | Standard | Often higher | Superior |
Future work in this area will likely focus on comparative studies to quantify the benefits of these modern techniques over traditional approaches, aiming to develop a more economical and environmentally benign synthesis protocol.
Exploration of Novel Catalytic Applications and Sustainable Synthesis
While this compound is primarily used as a stoichiometric reagent, its structure holds potential for development in the realm of catalysis. The benzotriazole moiety is a known ligand scaffold in transition metal catalysis. mdpi.com Future research could explore the derivatization of this compound to create novel ligands where the benzyloxy group acts as a modulating component, influencing the steric and electronic environment of a metal center.
In the context of sustainable synthesis, this compound serves as a solid, stable, and less hazardous alternative to other benzyloxylating agents like benzyl bromide or benzyl chloroformate. Its use minimizes the handling of corrosive and volatile chemicals. An important aspect of sustainability is the environmental fate of reagents. Studies on the photocatalytic degradation of benzotriazoles using titanium dioxide (TiO2) have shown that these compounds can be mineralized, with the triazole ring being broken down. nih.gov This suggests that catalysts and reagents based on the benzotriazole framework can be designed for easier environmental degradation. Future work could focus on designing derivatives of this compound that retain their synthetic utility while exhibiting enhanced biodegradability or photocatalytic degradability.
The compound's role as a precursor to N-benzyloxyisocyanate, a reactive intermediate, opens another door for catalytic applications. scispace.comresearchgate.net This intermediate can participate in various cyclization and addition reactions. Developing catalytic methods to generate and trap this intermediate in situ would represent a significant advancement, enabling more efficient construction of complex molecules like substituted hydroxyureas.
Development of Derivatization Strategies for Enhanced Utility
The functional versatility of this compound can be significantly expanded through targeted derivatization strategies. These modifications can be directed at the benzotriazole core, the benzyl group, or involve the cleavage of the N-O bond to generate other useful synthetic building blocks.
A primary derivatization is the hydrogenolysis of the N-O bond . Catalytic hydrogenation, typically using palladium on carbon (Pd/C), efficiently cleaves the benzyl group to yield 1-hydroxybenzotriazole (HOBt). scispace.comresearchgate.net HOBt is one of the most widely used additives in peptide synthesis, where it acts to suppress side reactions and facilitate amide bond formation. Therefore, this compound can be considered a stable, solid precursor or protecting group for HOBt.
Further derivatization can be achieved by chemical modification of the aromatic rings.
Modification of the Benzotriazole Ring: Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the benzo portion of the molecule. Introducing electron-withdrawing or electron-donating groups would modulate the reactivity of the compound, particularly the lability of the benzyloxy group, allowing for fine-tuning of its properties as a leaving group.
Modification of the Benzyl Group: The phenyl ring of the benzyl moiety is also amenable to substitution. This allows for the introduction of a wide array of functional groups, creating a library of substituted benzyloxylating reagents. For example, a para-methoxybenzyl (PMB) analogue could be synthesized, which could be cleaved under different, milder oxidative conditions, enhancing its utility as an orthogonal protecting group in multi-step synthesis.
Finally, the compound's ability to act as a benzyloxylating agent through displacement reactions represents another facet of its utility. It can react with various nucleophiles, such as cyanide, to deliver a benzyl group, with the 1-oxybenzotriazole anion acting as a stable leaving group. beilstein-journals.org
The following table summarizes potential derivatization strategies and their synthetic goals.
| Derivatization Strategy | Reagents/Conditions | Product/Intermediate | Synthetic Goal |
| N-O Bond Cleavage | H₂, Pd/C scispace.comresearchgate.net | 1-Hydroxybenzotriazole (HOBt) | Generation of a key peptide coupling additive. |
| Benzotriazole Ring Modification | HNO₃/H₂SO₄ or NBS | Substituted 1-(benzyloxy)-1H-benzotriazoles | Tuning electronic properties and reactivity. |
| Benzyl Group Modification | (e.g., for PMB version) 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyloxy)-1H-benzotriazole | Creating protecting groups with different cleavage conditions. |
| Displacement Reaction | NaCN in DMSO beilstein-journals.org | Benzyl nitrile | Use as a benzyloxylating agent for various nucleophiles. |
| Intermediate Generation | Thermal dissociation scispace.comresearchgate.net | N-Benzyloxyisocyanate | Access to reactive intermediates for synthesis of ureas. |
Through these advanced research perspectives, the scientific community aims to unlock the full potential of this compound, transforming it from a useful reagent into a highly versatile tool for modern, efficient, and sustainable organic synthesis.
Q & A
Q. Table 1. Reduction Conditions and Outcomes for 1-(2-Nitroaryl)-1H-benzotriazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
